Cas no 23287-26-5 (Methyl 2-hydroxy-3-methylbenzoate)

Methyl 2-hydroxy-3-methylbenzoate is a methyl ester derivative of 2-hydroxy-3-methylbenzoic acid, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include a stable ester functionality, which facilitates further chemical modifications, and the presence of both hydroxyl and methyl substituents on the aromatic ring, enhancing its reactivity in selective reactions. The compound exhibits good solubility in common organic solvents, making it suitable for use in various synthetic processes. Its structural features also make it a valuable precursor for the development of fragrances, agrochemicals, and bioactive molecules. The product is typically characterized by high purity and consistent performance in laboratory and industrial settings.
Methyl 2-hydroxy-3-methylbenzoate structure
23287-26-5 structure
商品名:Methyl 2-hydroxy-3-methylbenzoate
CAS番号:23287-26-5
MF:C9H10O3
メガワット:166.1739
MDL:MFCD00020051
CID:52278
PubChem ID:31835

Methyl 2-hydroxy-3-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-hydroxy-3-methylbenzoate
    • 3-Methylsalicylic acid methyl ester
    • Methyl o-Cresotinate
    • Methyl 3-Methylsalicylate
    • Methyl-3-methyl salicylic acid
    • 2,3-Cresotic acid,methyl ester
    • 2-hydroxy-3-methylbenzoic acid methyl ester
    • Benzoic acid,2-hydroxy-3-methyl-,methyl ester
    • EINECS 245-557-2
    • Levegal PT
    • methyl 2-hydroxy-3-methyl-benzoate
    • methyl 3-methyl-2-hydroxybenzoate
    • 2-hydroxy-3-methyl-benzoic acid methyl ester
    • DTXSID1066869
    • 2-(2-Aminobenzyloxy)aniline
    • BRN 2413202
    • NS00021889
    • 23287-26-5
    • NSC 165638
    • UNII-6N2H1LOP9K
    • AM80985
    • Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
    • F19979
    • W-107410
    • Methyl ester of 2-hydroxy-3-methylbenzoic acid
    • MFCD00020051
    • 4-10-00-00602 (Beilstein Handbook Reference)
    • CS-0153704
    • FT-0616182
    • 3-methylsalicyclic acid methyl ester
    • 6N2H1LOP9K
    • 2,3-Cresotic acid, methyl ester
    • A816657
    • o-cresotic acid methyl ester
    • NSC165638
    • EN300-136232
    • METHYL SALICYLATE IMPURITY I [EP IMPURITY]
    • NSC-165638
    • CHEMBL2260708
    • SY061790
    • AKOS003297656
    • AS-67573
    • SCHEMBL334485
    • ALBB-023189
    • DTXCID1036836
    • Methyl-3-methylsalicylate
    • METHYL SALICYLATE IMPURITY I (EP IMPURITY)
    • MDL: MFCD00020051
    • インチ: InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
    • InChIKey: SUHLUMKZPUMAFP-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=CC=C1)C(=O)OC)O

計算された属性

  • せいみつぶんしりょう: 166.06300
  • どういたいしつりょう: 166.062994
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 4
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.1683
  • ゆうかいてん: 28-30°C
  • ふってん: 234-236°C
  • フラッシュポイント: 234-236°C
  • 屈折率: 1.5354 (estimate)
  • すいようせい: Soluble in ethanol, fixed Oils, Propylene Glycol. Insoluble in water.
  • PSA: 46.53000
  • LogP: 1.48720
  • かんど: Hygroscopic

Methyl 2-hydroxy-3-methylbenzoate セキュリティ情報

Methyl 2-hydroxy-3-methylbenzoate 税関データ

  • 税関コード:2918290000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

Methyl 2-hydroxy-3-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB132031-10 g
Methyl 2-hydroxy-3-methylbenzoate, 96%; .
23287-26-5 96%
10g
€129.20 2022-06-02
Enamine
EN300-136232-50.0g
methyl 2-hydroxy-3-methylbenzoate
23287-26-5 95%
50g
$269.0 2023-06-08
Chemenu
CM155704-25g
Methyl 2-hydroxy-3-methylbenzoate
23287-26-5 97%
25g
$176 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224344-10g
Methyl 2-hydroxy-3-methylbenzoate
23287-26-5 98%
10g
¥560 2023-04-14
Enamine
EN300-136232-25.0g
methyl 2-hydroxy-3-methylbenzoate
23287-26-5 95%
25g
$161.0 2023-06-08
Enamine
EN300-136232-100.0g
methyl 2-hydroxy-3-methylbenzoate
23287-26-5 95%
100g
$488.0 2023-06-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OA527-5g
Methyl 2-hydroxy-3-methylbenzoate
23287-26-5 98%
5g
485.0CNY 2021-07-14
TRC
B585335-10g
Methyl 2-Hydroxy-3-methylbenzoate
23287-26-5
10g
$ 195.00 2023-09-08
eNovation Chemicals LLC
D699314-10g
Methyl 3-Methylsalicylate
23287-26-5 97%
10g
$135 2023-09-03
Enamine
EN300-136232-1.0g
methyl 2-hydroxy-3-methylbenzoate
23287-26-5 95%
1g
$24.0 2023-06-08

Methyl 2-hydroxy-3-methylbenzoate 関連文献

Methyl 2-hydroxy-3-methylbenzoateに関する追加情報

Comprehensive Guide to Methyl 2-hydroxy-3-methylbenzoate (CAS No. 23287-26-5): Properties, Applications, and Industry Insights

Methyl 2-hydroxy-3-methylbenzoate (CAS No. 23287-26-5) is a versatile organic compound widely recognized for its applications in fragrances, pharmaceuticals, and specialty chemicals. This ester derivative of salicylic acid combines a methyl group and a hydroxy group on a benzoate backbone, offering unique chemical properties that make it valuable across multiple industries. With growing interest in sustainable and bio-based ingredients, this compound has gained attention for its role in green chemistry initiatives.

The molecular structure of Methyl 2-hydroxy-3-methylbenzoate features a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 3-position, esterified with methanol. This configuration contributes to its moderate polarity, solubility in organic solvents, and stability under controlled conditions. Researchers often explore its UV absorption characteristics, making it relevant in sunscreen formulations and light-stabilizing additives.

In the fragrance industry, Methyl 2-hydroxy-3-methylbenzoate is prized for its floral and balsamic notes. Perfumers leverage its subtle aromatic profile to enhance complex scent compositions, particularly in luxury perfumes and personal care products. Recent trends in "clean beauty" have increased demand for traceable and synthetic fragrance ingredients like this ester, as consumers seek transparency in product formulations.

Pharmaceutical applications of CAS No. 23287-26-5 include its use as an intermediate in drug synthesis. Its phenolic hydroxyl group allows for further chemical modifications, enabling the creation of derivatives with potential bioactive properties. Studies have investigated its role in anti-inflammatory and antioxidant formulations, aligning with the global focus on preventive healthcare solutions.

The compound's thermal stability and compatibility with polymers make it valuable in material science. Manufacturers incorporate it into specialty coatings and adhesives where controlled release or specific interactions with substrates are required. As industries move toward high-performance additives, Methyl 2-hydroxy-3-methylbenzoate offers a balance between functionality and processability.

Quality control for Methyl 2-hydroxy-3-methylbenzoate typically involves HPLC analysis and spectroscopic verification (IR, NMR) to ensure purity standards. Regulatory compliance follows guidelines such as REACH and IFRA, particularly for cosmetic applications. Storage recommendations emphasize protection from moisture and extreme temperatures to maintain product integrity.

Emerging research explores the compound's potential in agrochemical formulations, where its structural features may contribute to targeted delivery systems. This aligns with the agricultural sector's need for environmentally friendly and efficient crop protection solutions. Additionally, its biodegradation profile is under study to assess environmental impact.

Market analysis indicates steady growth for CAS No. 23287-26-5, driven by expanding applications in Asia-Pacific regions. Suppliers emphasize batch-to-batch consistency and technical documentation to meet industry requirements. Custom synthesis options are available for specific purity grades or modified derivatives to suit niche applications.

From a safety perspective, standard laboratory precautions apply when handling Methyl 2-hydroxy-3-methylbenzoate. While not classified as hazardous under normal use conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended during industrial-scale processing. Material Safety Data Sheets (MSDS) provide detailed handling instructions.

Future developments may focus on bio-catalytic production methods for Methyl 2-hydroxy-3-methylbenzoate, reducing reliance on traditional chemical synthesis. This approach would support the chemical industry's transition toward carbon-neutral processes and renewable feedstocks, addressing key sustainability challenges.

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